3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine
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Overview
Description
3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrazole Moiety: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Synthesis of the Pyrrolidine Ring: This step may involve the reaction of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization.
Coupling Reactions: The pyrazole and pyrrolidine intermediates are then coupled with a pyridazine derivative under specific conditions, such as the use of a base and a coupling agent like EDCI or DCC.
Final Functionalization: The tert-butyl group and other substituents are introduced through alkylation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridine
- **3-tert-butyl-6-({1-[(1,3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine
Uniqueness
The uniqueness of 3-tert-butyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C19H29N5O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C19H29N5O3S/c1-13-18(14(2)23(6)22-13)28(25,26)24-10-9-15(11-24)12-27-17-8-7-16(20-21-17)19(3,4)5/h7-8,15H,9-12H2,1-6H3 |
InChI Key |
CMGSDFFRDXEXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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